N-Cyano-N,O-dimethylisourea
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Overview
Description
N-Cyano-N,O-dimethylisourea, also known as carbamimidic acid, N-cyano-N’-methyl-, methyl ester, is a chemical compound with the molecular formula C4H7N3O and a molecular weight of 113.12 g/mol . This compound is an intermediate used in the synthesis of pharmaceuticals, agrochemicals, and technical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyano-N,O-dimethylisourea can be achieved through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solvent-free reactions or the use of specific catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Cyano-N,O-dimethylisourea undergoes various chemical reactions, including substitution, cyclization, and radical reactions . For example, it can participate in visible-light-mediated radical cascade cyclization reactions with oxime esters to form acyl-containing pyrido[4,3,2-gh]phenanthridines .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxime esters, which can generate highly reactive iminyl radicals under photocatalytic conditions . These reactions often occur under mild conditions, such as room temperature and visible light irradiation .
Major Products: The major products formed from reactions involving this compound include various heterocyclic compounds, such as acylated phenanthridine derivatives . These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
N-Cyano-N,O-dimethylisourea has a wide range of scientific research applications. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and technical products . In chemistry, it serves as a building block for the preparation of various heterocyclic compounds . In biology and medicine, it is utilized in the development of novel therapeutic agents and drug candidates . Additionally, it finds applications in the production of dyes and electronic materials .
Mechanism of Action
The mechanism of action of N-Cyano-N,O-dimethylisourea involves its ability to participate in various chemical reactions, such as radical cascade cyclization . The compound can generate highly reactive intermediates, such as iminyl radicals, which can undergo further transformations to form complex organic molecules . These reactions often involve the formation and cleavage of chemical bonds, leading to the synthesis of valuable products .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Cyano-N,O-dimethylisourea include other cyanoacetamide derivatives, such as N-cyano-N-arylbenzenesulfonamides and N-cyanoacetamides . These compounds share similar structural features and reactivity patterns, making them useful intermediates in organic synthesis .
Uniqueness: This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions under mild conditions . Its ability to generate highly reactive intermediates, such as iminyl radicals, makes it a valuable compound in the synthesis of complex organic molecules . Additionally, its applications in various fields, including pharmaceuticals, agrochemicals, and technical products, highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C4H7N3O |
---|---|
Molecular Weight |
113.12 g/mol |
IUPAC Name |
methyl N-cyano-N-methylcarbamimidate |
InChI |
InChI=1S/C4H7N3O/c1-7(3-5)4(6)8-2/h6H,1-2H3 |
InChI Key |
QRJIQLFXQFONPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#N)C(=N)OC |
Origin of Product |
United States |
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